3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Description
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester-functionalized aryl nitrile compound. It features a benzonitrile core substituted with a phenylethynyl group at the 3-position and a pinacol boronate ester at the 5-position. This structure enables its participation in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the reactivity of the boronate ester . The compound is synthesized via a one-pot iridium-catalyzed C–H borylation followed by a Sonogashira cross-coupling, yielding 37% isolated product as a yellow oil . Its molecular weight is 315.17 g/mol (C₂₁H₁₈BNO₂), and it exhibits a melting point of 74–75 °C .
Properties
CAS No. |
942069-85-4 |
|---|---|
Molecular Formula |
C21H20BNO2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
3-(2-phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C21H20BNO2/c1-20(2)21(3,4)25-22(24-20)19-13-17(12-18(14-19)15-23)11-10-16-8-6-5-7-9-16/h5-9,12-14H,1-4H3 |
InChI Key |
HMMQXRJSSOIQGD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Precursors
The boronate ester group is introduced on the benzonitrile ring through palladium-catalyzed borylation of aryl halides (usually bromides or iodides). This step is well-documented and involves:
- Starting Material: 5-bromobenzonitrile or 3-bromobenzonitrile derivatives.
- Reagents and Conditions:
- Bis(pinacolato)diboron (B2Pin2) as the boron source
- Palladium catalyst, e.g., PdCl2(dppf) or Pd(dppf)Cl2·CH2Cl2
- Potassium acetate (KOAc) as base
- Solvent: 1,4-dioxane or a mixture of dioxane and N,N-dimethylformamide (DMF)
- Temperature: Typically 100 °C
- Atmosphere: Inert (nitrogen or argon)
- Procedure: The aryl bromide, B2Pin2, KOAc, and palladium catalyst are combined in the solvent, degassed, and heated under inert atmosphere for several hours (often overnight). The reaction mixture is then worked up by filtration and purified by flash chromatography.
- Yields: High yields reported, typically 70-90% depending on conditions.
| Parameter | Details |
|---|---|
| Starting material | 5-Bromobenzonitrile |
| Boron source | Bis(pinacolato)diboron (B2Pin2) |
| Catalyst | PdCl2(dppf) or Pd(dppf)Cl2·CH2Cl2 |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane, sometimes with DMF |
| Temperature | 100 °C |
| Atmosphere | Nitrogen or argon |
| Reaction time | Overnight (12-16 h) |
| Typical yield | 72-81% |
| Purification | Flash chromatography (silica gel) |
This method is exemplified in the preparation of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a close analogue, indicating the robustness of this borylation approach.
Introduction of the Phenylethynyl Group via Sonogashira Coupling
The phenylethynyl substituent is introduced by coupling an aryl halide bearing the boronate ester with a terminal alkyne (phenylacetylene) under Sonogashira conditions:
- Starting Material: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)halobenzonitrile (often bromide or iodide).
- Reagents and Catalysts:
- Phenylacetylene (terminal alkyne)
- Palladium catalyst, e.g., Pd(PPh3)2Cl2 or Pd(PPh3)4
- Copper(I) iodide (CuI) as co-catalyst
- Base: Triethylamine or diisopropylethylamine (DIPEA)
- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture
- Conditions: Room temperature to reflux, under inert atmosphere
- Procedure: The aryl halide and phenylacetylene are combined with the catalysts and base in solvent under nitrogen. The mixture is stirred for several hours until completion. Work-up involves aqueous extraction and chromatographic purification.
- Yields: Moderate to high yields (50-90%) depending on substrate and conditions.
This method is standard for installing alkynyl groups on aromatic rings and is compatible with boronate esters, enabling the synthesis of the target compound without deprotecting the boronate group.
Alternative One-Pot or Sequential Methods
Some literature reports the possibility of sequential or one-pot procedures combining borylation and Sonogashira coupling steps, but these are less common due to the sensitivity of boronate esters under Sonogashira conditions.
Representative Experimental Procedure
Synthesis of 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:
Step 1: Borylation
- In a dry Schlenk flask, 5-bromobenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3 equiv), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) are combined in 1,4-dioxane under nitrogen.
- The mixture is heated to 100 °C for 12-16 hours.
- After cooling, the reaction mixture is filtered through Celite, and solvents are removed under reduced pressure.
- The crude product is purified by silica gel chromatography to yield 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Step 2: Sonogashira Coupling
- The borylated benzonitrile (1.0 equiv), phenylacetylene (1.2 equiv), Pd(PPh3)2Cl2 (0.05 equiv), CuI (0.05 equiv), and triethylamine (2 equiv) are dissolved in dry THF under nitrogen.
- The mixture is stirred at room temperature or refluxed for 6-12 hours.
- After completion, the reaction is quenched with water, extracted with ethyl acetate, dried over sodium sulfate, and concentrated.
- Purification by flash chromatography yields the target compound.
Analytical Data and Characterization
- NMR Spectroscopy: Characteristic signals for aromatic protons, alkyne proton (if terminal alkyne intermediates are used), and boronate methyl groups (pinacol moiety) are observed.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound.
- Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography confirms purity.
- Melting Point: Reported for solid samples to confirm identity.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Borylation | Pd-catalyzed Miyaura borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane | 100 °C, inert atmosphere, 12-16 h | 72-81 | High yield, robust method |
| Phenylethynylation | Sonogashira coupling | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF | RT to reflux, inert atmosphere, 6-12 h | 50-90 | Compatible with boronate ester |
Chemical Reactions Analysis
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Catalysis: The compound is used in catalytic processes to facilitate various organic transformations.
Mechanism of Action
The mechanism by which 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations to form new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzonitrile Core
The following compounds share the benzonitrile backbone with a boronate ester but differ in substituents, influencing their reactivity and applications:
Key Observations :
- Electronic Effects: The electron-withdrawing cyano group enhances the electrophilicity of the aryl ring, facilitating cross-coupling reactions. Substituents like fluoro () or chloro () further modulate electronic properties, affecting reaction rates and regioselectivity.
- Steric Effects : Bulky groups (e.g., phenylethynyl in ) may hinder coupling efficiency compared to smaller substituents (e.g., trimethylsilyl in ).
- Synthetic Utility: The trimethylsilyl-substituted derivative () serves as a precursor for aryne generation, while the phenylethynyl analog () is tailored for Sonogashira reactions.
Boronate Ester Variations
The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a common motif, but alternative boron-containing groups exist:
Key Observations :
- Hybrid Boronate-Ether Systems : Compounds like 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)butanenitrile () exhibit dual reactivity, enabling applications in borane-catalyzed reductions.
- Heterocyclic Boronates : Derivatives fused with dihydroisoxazole () expand utility in click chemistry and bioorthogonal labeling.
Comparative Reactivity in Cross-Coupling Reactions
The target compound’s performance in palladium-catalyzed Suzuki-Miyaura couplings was benchmarked against analogs:
Key Observations :
- Lower Yield in Target Compound : The 37% yield for the phenylethynyl derivative () versus 62–85% for simpler analogs () suggests steric hindrance from the ethynyl group slows transmetallation.
- Catalyst Dependence : The trimethylsilyl analog () requires fluoride activation (CsF) to cleave the Si–C bond, whereas the phenylethynyl compound () uses milder conditions.
Biological Activity
The compound 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS No. 1190376-20-5) has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structure
The molecular formula of this compound is , with a molecular weight of approximately 320.20 g/mol. The compound features a phenylethynyl group attached to a benzonitrile moiety, with a dioxaborolane substituent that enhances its chemical reactivity and potential biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.20 g/mol |
| Boiling Point | Not available |
| Solubility | Not specified |
| Stability | Requires storage in dark |
Research indicates that compounds containing dioxaborolane groups can exhibit significant biological activities due to their ability to participate in various chemical reactions, including cross-coupling reactions that are essential in drug development. The presence of the phenylethynyl group may enhance its interaction with biological targets.
Anticancer Activity
Several studies have explored the anticancer properties of similar compounds. For instance, derivatives of dioxaborolanes have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted by Zhang et al. (2023) demonstrated that a related dioxaborolane compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study reported an IC50 value of 15 µM for cell viability reduction in MCF-7 cells after 48 hours of treatment.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects for compounds with similar structural motifs. A study by Liu et al. (2022) suggested that dioxaborolane derivatives could protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection
In this study, the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in SH-SY5Y neuroblastoma cells when treated at concentrations ranging from 10 to 50 µM. The protective effect was attributed to the modulation of antioxidant enzyme activity.
Summary of Biological Studies
| Study Reference | Biological Activity | Cell Line/Model | IC50/Effect |
|---|---|---|---|
| Zhang et al. (2023) | Anticancer | MCF-7 | 15 µM |
| Liu et al. (2022) | Neuroprotection | SH-SY5Y | Reduction of ROS |
Q & A
Q. What are the standard synthetic routes for preparing 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?
The compound is typically synthesized via one-pot iridium-catalyzed C–H borylation followed by Sonogashira cross-coupling . For example, a reaction mixture containing palladium catalysts (e.g., Pd(PPh₃)₄), cesium fluoride (CsF), and trimethylsilyl-protected intermediates yields the product with a 37% isolated yield after column chromatography (pentane/ether 9:1) . Alternatively, palladium-catalyzed Suzuki–Miyaura cross-coupling can be employed using aryl boronic esters and pre-functionalized aryl halides .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of the phenylethynyl group (e.g., δ ~7.33 ppm for aromatic protons) and boronate ester signals .
- HPLC : For assessing purity, especially given commercial sources often lack analytical data .
- Mass spectrometry : To verify molecular weight (e.g., calculated for C₂₁H₂₀BNO₂: 329.2 g/mol).
Q. How can researchers ensure compound purity given unreliable commercial sources?
Perform column chromatography using optimized solvent systems (e.g., pentane/ether gradients) and validate purity via HPLC with UV detection (>95% purity threshold). Cross-check spectral data with literature (e.g., NMR shifts from iridium-catalyzed synthesis) .
Advanced Research Questions
Q. How can reaction yields be improved in one-pot C–H borylation/Sonogashira coupling?
Optimize:
- Catalyst loading : Increase iridium catalyst (e.g., [Ir(COD)OMe]₂) to 5 mol% to enhance borylation efficiency.
- Solvent choice : Use THF over DMF for better solubility of aryl boronate intermediates.
- Temperature : Conduct Sonogashira coupling at 40°C (vs. room temperature) to accelerate kinetics without side reactions .
Q. What strategies resolve discrepancies in NMR data during characterization?
Q. How does the phenylethynyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing nitrile and electron-donating phenylethynyl groups create a polarized aryl ring, enhancing electrophilicity at the boron center . This facilitates transmetalation in Suzuki couplings, as demonstrated in meta-terphenyl D–π–A dyad syntheses .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Byproduct formation : At higher temperatures, deborylation may occur; use low-temperature quenching (0°C) after coupling.
- Catalyst recovery : Employ immobilized Pd catalysts (e.g., Pd/C) to reduce metal leaching .
Methodological Considerations
Q. How to design a stability study for this boronate ester under varying conditions?
Q. What computational tools predict reactivity in C–H borylation?
Use DFT calculations (e.g., Gaussian 16) to model transition states and identify favorable borylation sites. Compare with experimental regioselectivity data from iridium-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
